2,4-dimethoxy-N-(2-methylpropyl)aniline
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Overview
Description
2,4-Dimethoxy-N-(2-methylpropyl)aniline is an organic compound with the molecular formula C12H19NO2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by two methoxy groups at the 2 and 4 positions, and the amino group is substituted by a 2-methylpropyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-(2-methylpropyl)aniline typically involves the alkylation of 2,4-dimethoxyaniline with an appropriate alkylating agent. One common method is the reaction of 2,4-dimethoxyaniline with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-N-(2-methylpropyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Scientific Research Applications
2,4-Dimethoxy-N-(2-methylpropyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-(2-methylpropyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress or modulate the function of receptors in the nervous system .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxyaniline: Similar structure but lacks the 2-methylpropyl group.
2,4-Dimethoxyphenylamine: Another derivative with similar functional groups.
2,4-Dimethoxybenzenamine: Similar to 2,4-dimethoxyaniline but with different substituents.
Uniqueness
2,4-Dimethoxy-N-(2-methylpropyl)aniline is unique due to the presence of the 2-methylpropyl group, which imparts distinct chemical and biological properties. This structural modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2,4-dimethoxy-N-(2-methylpropyl)aniline |
InChI |
InChI=1S/C12H19NO2/c1-9(2)8-13-11-6-5-10(14-3)7-12(11)15-4/h5-7,9,13H,8H2,1-4H3 |
InChI Key |
AIRPCVIPEGVBPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
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